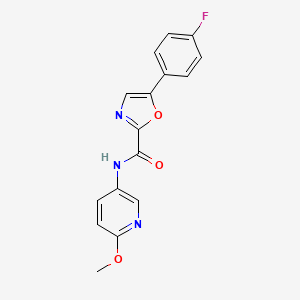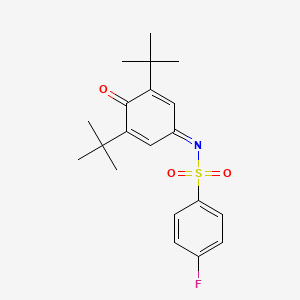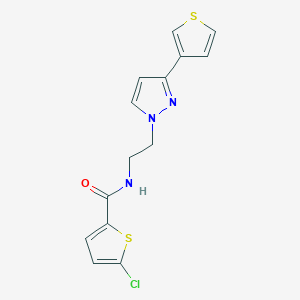![molecular formula C31H23BrN4O5 B2497594 N-(2,5-diaza-2-(2-(2-nitrophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)-2-(3-bromophenyl)ethanamide CAS No. 1796888-57-7](/img/structure/B2497594.png)
N-(2,5-diaza-2-(2-(2-nitrophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)-2-(3-bromophenyl)ethanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of complex organic molecules like the subject compound involves intricate reaction pathways. While specific synthesis details of this compound are not directly available, similar compounds, such as various diazenes and bis-triazenes, have been synthesized through reactions involving diazonium salts and cyclic aminals, showcasing the complexity and creativity in organic synthesis (Huang et al., 2002), (Rivera & González-Salas, 2010).
Molecular Structure Analysis
The structural analysis of compounds with similar complexity involves X-ray crystallography, which provides insights into the molecular geometry, bond lengths, and angles. The almost planar structures and trans geometry of the azobenzene cores are common characteristics observed in related molecules (Peori, Vaughan, & Hooper, 1998).
Chemical Reactions and Properties
The chemical reactions of such compounds often involve interactions with diazonium ions leading to various novel triazenes. These reactions highlight the reactivity and versatility of the compounds in forming structurally diverse derivatives (Rivera & González-Salas, 2010).
Physical Properties Analysis
Analyzing the physical properties of such compounds involves understanding their crystalline structure, melting points, and solubility. For instance, the crystal packing and molecular arrangements are critical for assessing the stability and solubility of these compounds (Quadrelli, Bovio, & Piccanello, 2011).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for further functionalization, are essential for understanding the compound's utility in various applications. Studies on related compounds provide insights into these aspects, revealing the influence of molecular structure on chemical behavior (Saeed et al., 2020).
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
Catalytic Activity and Material Science
Complex molecules with multiple functional groups, similar to the compound mentioned, are often studied for their catalytic activities. For instance, compounds with diazabicyclo[...] structures have been used as catalysts in various organic reactions, including oxidation processes. These catalysts can be employed in synthesizing new materials or enhancing reaction efficiencies (Saka, E. et al., 2013).
Medicinal Chemistry and Drug Design
The detailed structure of the compound suggests potential for interaction with biological systems, which could be leveraged in drug design and discovery. Compounds with such complexity are explored for their potential as anticancer, antimicrobial, or receptor antagonist agents. For example, various structurally complex molecules are synthesized and evaluated for their antimicrobial and anticancer activities, offering a foundation for novel therapeutic agents (Verma, D. et al., 2015).
Bioconjugation and Diagnostic Applications
Complex organic compounds can serve as chelators or linkers in the development of diagnostic agents or bioconjugates. For example, chelators with specific functional groups are synthesized for use as labeling agents in protein research, potentially applicable in diagnostic imaging or targeted therapy (Kline, S. et al., 1991).
Eigenschaften
IUPAC Name |
2-(3-bromophenyl)-N-[1-[2-(2-nitrophenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H23BrN4O5/c32-22-12-8-9-20(17-22)18-28(38)33-30-31(39)35(19-27(37)23-13-4-7-16-26(23)36(40)41)25-15-6-5-14-24(25)29(34-30)21-10-2-1-3-11-21/h1-17,30H,18-19H2,(H,33,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPIVPXNHPDGDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(C(=O)N(C3=CC=CC=C32)CC(=O)C4=CC=CC=C4[N+](=O)[O-])NC(=O)CC5=CC(=CC=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H23BrN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-diaza-2-(2-(2-nitrophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)-2-(3-bromophenyl)ethanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-dimethylbutanamide](/img/structure/B2497517.png)
![N-[[4-(Aminomethyl)-2-methylpyrazol-3-yl]methyl]-N-methylbutan-1-amine](/img/structure/B2497518.png)


![7-[(2-Fluorophenyl)methyl]-3-methyl-8-{4-[(4-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2497521.png)
![N-[1-(4-chlorophenyl)propan-2-yl]cyclopropanamine](/img/structure/B2497522.png)
![1-[4-(2-Fluorophenyl)piperazino]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol](/img/structure/B2497525.png)
![N-(3,5-dimethylphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2497526.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2497527.png)

![8-(4-fluorophenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2497533.png)